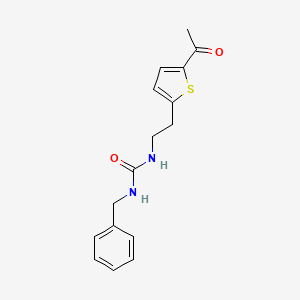

1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-benzylurea

説明

特性

IUPAC Name |

1-[2-(5-acetylthiophen-2-yl)ethyl]-3-benzylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2S/c1-12(19)15-8-7-14(21-15)9-10-17-16(20)18-11-13-5-3-2-4-6-13/h2-8H,9-11H2,1H3,(H2,17,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPCPTGKFRAPVBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(S1)CCNC(=O)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-benzylurea typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.

Urea Formation: Finally, the benzylurea moiety is introduced by reacting the alkylated thiophene with benzyl isocyanate under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound.

化学反応の分析

Types of Reactions

1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-benzylurea can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Halogenated thiophene derivatives.

科学的研究の応用

1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-benzylurea has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

Materials Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).

Industrial Chemistry: The compound can be used as a corrosion inhibitor and in the synthesis of other complex organic molecules.

作用機序

The mechanism of action of 1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-benzylurea involves its interaction with specific molecular targets and pathways:

類似化合物との比較

Substituent-Driven Structural Variations

The compound’s structural uniqueness lies in its substituents. Below is a comparative analysis with similar urea derivatives:

Key Observations :

- Thiophene vs. Benzothiazole: The thiophene-acetyl group in the target compound may confer distinct electronic properties compared to benzothiazole in 1-(1,3-benzothiazol-2-yl)-3-ethylurea.

- Benzyl vs. Ethyl : The benzyl group in the target compound increases lipophilicity and steric bulk compared to ethyl in 1-(1,3-benzothiazol-2-yl)-3-ethylurea, which could influence membrane permeability and metabolic stability.

- Reactivity: 1-(o-aminophenyl)-3-benzylurea undergoes cyclization to benzimidazoles under acidic conditions , whereas the target compound’s acetyl-thiophene substituent may resist such reactions due to steric and electronic effects.

生物活性

1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-benzylurea is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its synthesis, biological properties, and research findings, providing a comprehensive overview of its significance in pharmacology.

Chemical Structure and Synthesis

The compound consists of a thiophene moiety substituted with an acetyl group at the 5-position and an ethyl group at the 2-position, combined with a benzylurea functional group. This unique structure allows for various interactions with biological targets.

Synthesis Overview:

The synthesis typically involves multi-step procedures, including:

- Formation of the Thiophene Derivative: The thiophene ring is functionalized to introduce substituents.

- Urea Formation: The final step involves reacting the alkylated thiophene derivative with benzyl isocyanate to form the urea linkage, which is crucial for its biological activity.

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

- Antimicrobial Activity: Some derivatives show significant antibacterial properties against various pathogens.

- Antitumor Activity: Certain urea derivatives have demonstrated selective cytotoxicity in cancer cell lines, indicating potential as anticancer agents.

- Inhibition of Enzymatic Activity: The compound may interact with specific enzymes, potentially modulating their activity through competitive inhibition.

Case Studies and Findings

- A study evaluated the antiproliferative effects of related urea derivatives on human cancer cell lines (SK-Hep-1, MDA-MB-231). Results indicated that specific modifications to the urea moiety enhanced activity against these cell lines, suggesting a structure-activity relationship (SAR) that could be explored further .

- Another research effort focused on the inhibition of protein kinases by thiourea derivatives. Compounds structurally related to this compound were found to inhibit Lck kinase activity with IC50 values in the low micromolar range .

Comparison with Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-(4-Bromophenyl)-3-(4-(thiophen-2-yl)thiazol-2-yl)urea | Structure | Exhibits potent antitubercular activity |

| 1-Cyclopentyl-3-(2-methoxy-2-(o-tolyl)ethyl)urea | Structure | Potential use in anti-inflammatory therapies |

| 1-(4-Methylphenyl)-3-(5-thienyl)urea | Structure | Known for antifungal properties |

The unique combination of the thiophene and benzyl groups in this compound may confer distinct biological activities not present in other similar compounds.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- The urea moiety can form hydrogen bonds with proteins, potentially inhibiting their function.

- The thiophene ring may interact with hydrophobic pockets in enzymes or receptors, modulating their activity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-benzylurea, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of thiourea derivatives typically involves coupling benzylamine with isothiocyanate intermediates under controlled conditions. For example, a procedure analogous to the synthesis of 3-cyano-2-(N-benzoylthiouryl)-4,5,6,7-tetrahydro-benzo[b]thiophene involves stirring equimolar reactants in 1,4-dioxane at room temperature . Optimization can employ factorial design (e.g., varying solvent polarity, temperature, or stoichiometry) to maximize yield while minimizing side products. Statistical methods like Design of Experiments (DoE) are critical for reducing trial runs and identifying critical parameters .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR to confirm the presence of the benzyl, acetylthiophen, and urea moieties.

- X-ray crystallography for unambiguous structural determination, as demonstrated for 1-(2-hydroxyethyl)-3-phenylthiourea .

- High-resolution mass spectrometry (HRMS) to verify molecular formula. Cross-referencing with computed InChI/SMILES data from PubChem ensures consistency .

Q. What preliminary assays are suitable for evaluating the biological activity of this compound?

- Methodological Answer : Initial screening should focus on target-specific assays (e.g., enzyme inhibition or receptor binding) based on structural analogs. For example, compare its activity to 1-benzyl-3-phenethyl-2-thiourea , which has known bioactivity influenced by substitution patterns . Dose-response curves and IC50 calculations should be performed in triplicate to ensure reproducibility.

Advanced Research Questions

Q. How can computational modeling enhance the understanding of this compound’s reactivity or mechanism of action?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) can predict reaction pathways, as seen in the ICReDD approach, which integrates computational reaction path searches with experimental validation . For mechanistic studies, molecular docking or MD simulations can model interactions with biological targets, using software like AutoDock or GROMACS. Cross-validate computational predictions with experimental kinetic data .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for thiourea derivatives?

- Methodological Answer : Discrepancies often arise from variations in assay conditions or substituent effects. Systematically compare This compound with analogs like 1-benzyl-3-(2-ethoxyphenyl)thiourea . Use multivariate analysis to isolate variables (e.g., electronic or steric effects) and re-evaluate under standardized protocols. Meta-analyses of published data can identify trends obscured in individual studies .

Q. How can experimental and computational data be integrated to design improved derivatives?

- Methodological Answer : Adopt a feedback loop where computational predictions guide synthetic priorities. For instance, use ICReDD ’s workflow:

Perform quantum calculations to predict reactive intermediates.

Synthesize top candidates and collect experimental kinetics.

Feed data back into models to refine predictions .

This iterative process reduces reliance on trial-and-error and accelerates discovery.

Q. What advanced techniques characterize this compound’s interactions in complex biological systems?

- Methodological Answer : Employ isothermal titration calorimetry (ITC) to measure binding thermodynamics or surface plasmon resonance (SPR) for real-time interaction kinetics. For intracellular targets, use fluorescent probes or CRISPR-Cas9 -modified cell lines to assess pathway modulation. Cross-reference with SAR data from structurally related thioureas to contextualize findings .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。